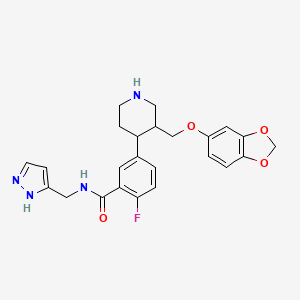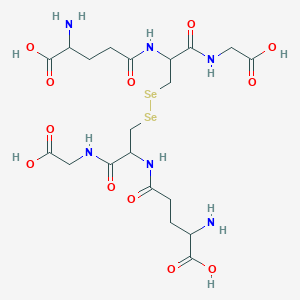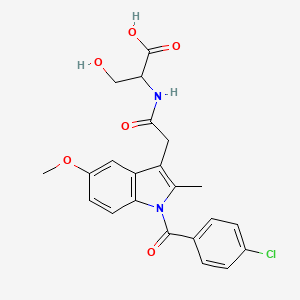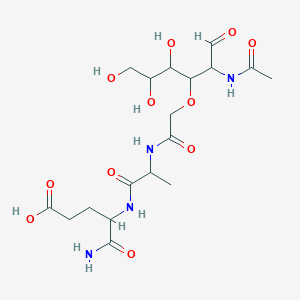![molecular formula C41H34O10 B12295650 6,7,9,11-tetrahydroxy-4-methoxy-9-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12295650.png)
6,7,9,11-tetrahydroxy-4-methoxy-9-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-8,10-dihydro-7H-tetracene-5,12-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7,9,11-四羟基-4-甲氧基-9-[2-[(4-甲氧基苯基)-二苯甲氧基]乙酰基]-8,10-二氢-7H-四苯并菲-5,12-二酮是一种复杂的含有四苯并菲骨架的有机化合物。
准备方法
合成路线和反应条件
6,7,9,11-四羟基-4-甲氧基-9-[2-[(4-甲氧基苯基)-二苯甲氧基]乙酰基]-8,10-二氢-7H-四苯并菲-5,12-二酮的合成通常涉及多步有机反应。该过程始于四苯并菲骨架的制备,然后通过选择性功能化反应引入羟基和甲氧基。这些反应中常用的试剂包括甲醇、酚类衍生物以及各种催化剂,以促进功能化过程。
工业生产方法
该化合物的工业生产可能涉及大型有机合成技术,包括间歇式和连续流动工艺。使用自动化反应器和精确控制反应条件可确保最终产品的产率高和纯度高。工业方法还侧重于优化反应条件,以最大程度地减少副产物并降低生产成本。
化学反应分析
反应类型
6,7,9,11-四羟基-4-甲氧基-9-[2-[(4-甲氧基苯基)-二苯甲氧基]乙酰基]-8,10-二氢-7H-四苯并菲-5,12-二酮经历各种化学反应,包括:
氧化: 羟基可以被氧化形成醌。
还原: 羰基可以被还原成醇。
取代: 甲氧基可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如硼氢化钠)以及亲核试剂(如胺和硫醇)。反应条件(如温度、pH 和溶剂选择)需要仔细控制以实现所需的转化。
主要产物
这些反应形成的主要产物取决于所使用的具体反应条件和试剂。例如,羟基的氧化会导致醌的形成,而羰基的还原会产生醇衍生物。
科学研究应用
6,7,9,11-四羟基-4-甲氧基-9-[2-[(4-甲氧基苯基)-二苯甲氧基]乙酰基]-8,10-二氢-7H-四苯并菲-5,12-二酮在科学研究中具有广泛的应用:
化学: 用作合成更复杂有机分子的构建单元。
生物学: 由于其多个羟基,研究其作为抗氧化剂的潜力。
医学: 探索其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 用于开发先进材料,如有机半导体和光伏电池。
作用机制
6,7,9,11-四羟基-4-甲氧基-9-[2-[(4-甲氧基苯基)-二苯甲氧基]乙酰基]-8,10-二氢-7H-四苯并菲-5,12-二酮的作用机制涉及其与各种分子靶点和途径的相互作用。羟基可以参与氧化还原反应,清除自由基并减少氧化应激。甲氧基和乙酰基可以调节化合物与酶和受体的相互作用,影响其生物活性。
相似化合物的比较
类似化合物
3’,4’,5,7-四羟基-3-甲氧基黄酮: 一种具有类似羟基和甲氧基的黄酮类化合物。
4,7,9,9’-四羟基-3,3’-二甲氧基-8-O-4’-新木脂: 一种具有类似羟基和甲氧基取代模式的新木脂类化合物。
独特性
6,7,9,11-四羟基-4-甲氧基-9-[2-[(4-甲氧基苯基)-二苯甲氧基]乙酰基]-8,10-二氢-7H-四苯并菲-5,12-二酮的独特性在于其四苯并菲骨架,它赋予了独特的电子特性。这使得它在有机电子材料的开发以及作为具有多功能特性的潜在治疗剂方面特别有价值。
属性
分子式 |
C41H34O10 |
|---|---|
分子量 |
686.7 g/mol |
IUPAC 名称 |
6,7,9,11-tetrahydroxy-4-methoxy-9-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C41H34O10/c1-49-26-18-16-25(17-19-26)41(23-10-5-3-6-11-23,24-12-7-4-8-13-24)51-22-31(43)40(48)20-28-32(29(42)21-40)38(46)35-34(37(28)45)36(44)27-14-9-15-30(50-2)33(27)39(35)47/h3-19,29,42,45-46,48H,20-22H2,1-2H3 |
InChI 键 |
KOLCGGWMOLAHCT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(=O)C4(CC(C5=C(C4)C(=C6C(=C5O)C(=O)C7=C(C6=O)C=CC=C7OC)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-[(2S)-2-{1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12-tetraoxapentadecan-15-amido}-3-methylbutanamido]propanoic acid](/img/structure/B12295568.png)

![3-O-tert-butyl 5-O-[4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12295587.png)
![2-(Hydroxymethyl)-6-[4-(4-hydroxyphenyl)butan-2-yloxy]oxane-3,4,5-triol](/img/structure/B12295589.png)
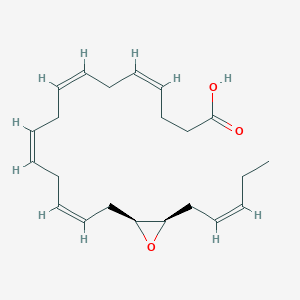
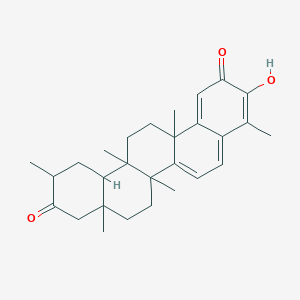
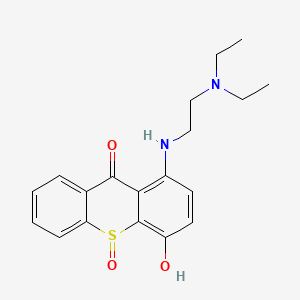
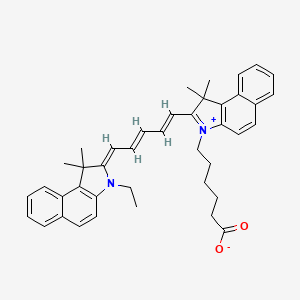
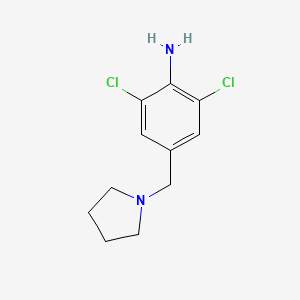
![2-[(E)-[(8S,9S,10R,11S,13R,14S,17S)-13-formyl-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid](/img/structure/B12295626.png)
